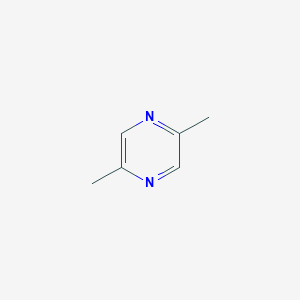

2,5-Dimethylpyrazine

Cat. No. B089654

Key on ui cas rn:

123-32-0

M. Wt: 108.14 g/mol

InChI Key: LCZUOKDVTBMCMX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04871736

Procedure details

An alternate pathway for the synthesis of piperazine-2,5-dicarboxylates 64-66 involved reduction of the corresponding pyrazine precursors. Preparation of piperazine-2,5-dicarboxylic acid 64 had been reported in Felder, Von E., Maffei, S., Peitra, S. and Pitre, D., Helv. Chim. Acta. 1960, 43, 888-896, from pyrazine diester 83. Hydrolsis of 83 followed by hydrogenation of the alkaline solution at room temperature was reported to afford trans-64, but no evidence for the geometric assignment was provided. Diacid 64 was prepared from the corresponding pyrazine 82. Synthesis of pyrazine-2,5-dicarboxylic acid 82 had been reported by several authors. See Krems, I. J., and Spoerri, P. E., J. Amer. Chem. Soc. 1946, 68, 527-528; Mager, H. I. X. and Berends, W., Rec. Trav. Chim. 1958, 77, 827-841; Kimura, T., Yamada, S., Kanzahi, K. and Kato, K., Jpn. Patent 1960, 10,510 through Chem. ABs. 1961, 55, 9439; Schut, W. J., Mager, H. I. X., and Berends, W., Rec Trav. Chim. 1961, 80, 391-398 and Fujii, S., Kikucki, R. and Kushida, H., J. Org. Chem. 1966, 31, 2239-2241. Oxidation using SeO2 in refluxing pyridine-water afforded 82 in 65-71% yield from commercially available 2,5-dimethylpyrazine. An alkaline solution of diacid 82 at 50°-60° C. and 40-42 psi H2 pressure using Pd/C catalyst over a period of 12 h afforded an isomeric mixture of 64 in 98% yield. The isomers were separated by crystallization from water under controlled pH. The trans isomer crystallized at pH 5.5-6.5. Further acidification to pH 4.0-5.0 resulted in crystallization of cis-64. Geometric configurations were assigned by [1H]--NMR analysis. ##STR27##

Name

pyridine water

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

piperazine-2,5-dicarboxylates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

pyrazine diester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

83

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

Identifiers

|

REACTION_CXSMILES

|

N1C=CN=CC=1.[NH:7]1[CH2:12][CH:11]([C:13]([OH:15])=[O:14])[NH:10][CH2:9][CH:8]1[C:16]([OH:18])=[O:17].[N:19]1[CH:24]=[C:23]([C:25]([OH:27])=[O:26])[N:22]=[CH:21][C:20]=1[C:28]([OH:30])=[O:29].N1C=CC=CC=1.O>>[NH:7]1[CH2:12][CH:11]([C:13]([OH:15])=[O:14])[NH:10][CH2:9][CH:8]1[C:16]([OH:18])=[O:17].[N:19]1[CH:24]=[C:23]([C:25]([OH:27])=[O:26])[N:22]=[CH:21][C:20]=1[C:28]([OH:30])=[O:29].[CH3:16][C:8]1[CH:9]=[N:10][C:11]([CH3:13])=[CH:12][N:7]=1 |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=NC=C1

|

Step Two

|

Name

|

pyridine water

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=CC=C1.O

|

Step Three

[Compound]

|

Name

|

piperazine-2,5-dicarboxylates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=NC=C1

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1C(CNC(C1)C(=O)O)C(=O)O

|

Step Five

[Compound]

|

Name

|

pyrazine diester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

83

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1=C(C=NC(=C1)C(=O)O)C(=O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

followed by hydrogenation of the alkaline solution at room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford trans-64

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

no evidence for the geometric assignment was provided

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1C(CNC(C1)C(=O)O)C(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1=C(C=NC(=C1)C(=O)O)C(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=NC=C(N=C1)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04871736

Procedure details

An alternate pathway for the synthesis of piperazine-2,5-dicarboxylates 64-66 involved reduction of the corresponding pyrazine precursors. Preparation of piperazine-2,5-dicarboxylic acid 64 had been reported in Felder, Von E., Maffei, S., Peitra, S. and Pitre, D., Helv. Chim. Acta. 1960, 43, 888-896, from pyrazine diester 83. Hydrolsis of 83 followed by hydrogenation of the alkaline solution at room temperature was reported to afford trans-64, but no evidence for the geometric assignment was provided. Diacid 64 was prepared from the corresponding pyrazine 82. Synthesis of pyrazine-2,5-dicarboxylic acid 82 had been reported by several authors. See Krems, I. J., and Spoerri, P. E., J. Amer. Chem. Soc. 1946, 68, 527-528; Mager, H. I. X. and Berends, W., Rec. Trav. Chim. 1958, 77, 827-841; Kimura, T., Yamada, S., Kanzahi, K. and Kato, K., Jpn. Patent 1960, 10,510 through Chem. ABs. 1961, 55, 9439; Schut, W. J., Mager, H. I. X., and Berends, W., Rec Trav. Chim. 1961, 80, 391-398 and Fujii, S., Kikucki, R. and Kushida, H., J. Org. Chem. 1966, 31, 2239-2241. Oxidation using SeO2 in refluxing pyridine-water afforded 82 in 65-71% yield from commercially available 2,5-dimethylpyrazine. An alkaline solution of diacid 82 at 50°-60° C. and 40-42 psi H2 pressure using Pd/C catalyst over a period of 12 h afforded an isomeric mixture of 64 in 98% yield. The isomers were separated by crystallization from water under controlled pH. The trans isomer crystallized at pH 5.5-6.5. Further acidification to pH 4.0-5.0 resulted in crystallization of cis-64. Geometric configurations were assigned by [1H]--NMR analysis. ##STR27##

Name

pyridine water

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

piperazine-2,5-dicarboxylates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

pyrazine diester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

83

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

Identifiers

|

REACTION_CXSMILES

|

N1C=CN=CC=1.[NH:7]1[CH2:12][CH:11]([C:13]([OH:15])=[O:14])[NH:10][CH2:9][CH:8]1[C:16]([OH:18])=[O:17].[N:19]1[CH:24]=[C:23]([C:25]([OH:27])=[O:26])[N:22]=[CH:21][C:20]=1[C:28]([OH:30])=[O:29].N1C=CC=CC=1.O>>[NH:7]1[CH2:12][CH:11]([C:13]([OH:15])=[O:14])[NH:10][CH2:9][CH:8]1[C:16]([OH:18])=[O:17].[N:19]1[CH:24]=[C:23]([C:25]([OH:27])=[O:26])[N:22]=[CH:21][C:20]=1[C:28]([OH:30])=[O:29].[CH3:16][C:8]1[CH:9]=[N:10][C:11]([CH3:13])=[CH:12][N:7]=1 |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=NC=C1

|

Step Two

|

Name

|

pyridine water

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=CC=C1.O

|

Step Three

[Compound]

|

Name

|

piperazine-2,5-dicarboxylates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=NC=C1

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1C(CNC(C1)C(=O)O)C(=O)O

|

Step Five

[Compound]

|

Name

|

pyrazine diester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

83

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1=C(C=NC(=C1)C(=O)O)C(=O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

followed by hydrogenation of the alkaline solution at room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford trans-64

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

no evidence for the geometric assignment was provided

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1C(CNC(C1)C(=O)O)C(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1=C(C=NC(=C1)C(=O)O)C(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=NC=C(N=C1)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04871736

Procedure details

An alternate pathway for the synthesis of piperazine-2,5-dicarboxylates 64-66 involved reduction of the corresponding pyrazine precursors. Preparation of piperazine-2,5-dicarboxylic acid 64 had been reported in Felder, Von E., Maffei, S., Peitra, S. and Pitre, D., Helv. Chim. Acta. 1960, 43, 888-896, from pyrazine diester 83. Hydrolsis of 83 followed by hydrogenation of the alkaline solution at room temperature was reported to afford trans-64, but no evidence for the geometric assignment was provided. Diacid 64 was prepared from the corresponding pyrazine 82. Synthesis of pyrazine-2,5-dicarboxylic acid 82 had been reported by several authors. See Krems, I. J., and Spoerri, P. E., J. Amer. Chem. Soc. 1946, 68, 527-528; Mager, H. I. X. and Berends, W., Rec. Trav. Chim. 1958, 77, 827-841; Kimura, T., Yamada, S., Kanzahi, K. and Kato, K., Jpn. Patent 1960, 10,510 through Chem. ABs. 1961, 55, 9439; Schut, W. J., Mager, H. I. X., and Berends, W., Rec Trav. Chim. 1961, 80, 391-398 and Fujii, S., Kikucki, R. and Kushida, H., J. Org. Chem. 1966, 31, 2239-2241. Oxidation using SeO2 in refluxing pyridine-water afforded 82 in 65-71% yield from commercially available 2,5-dimethylpyrazine. An alkaline solution of diacid 82 at 50°-60° C. and 40-42 psi H2 pressure using Pd/C catalyst over a period of 12 h afforded an isomeric mixture of 64 in 98% yield. The isomers were separated by crystallization from water under controlled pH. The trans isomer crystallized at pH 5.5-6.5. Further acidification to pH 4.0-5.0 resulted in crystallization of cis-64. Geometric configurations were assigned by [1H]--NMR analysis. ##STR27##

Name

pyridine water

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

piperazine-2,5-dicarboxylates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

pyrazine diester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

83

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

Identifiers

|

REACTION_CXSMILES

|

N1C=CN=CC=1.[NH:7]1[CH2:12][CH:11]([C:13]([OH:15])=[O:14])[NH:10][CH2:9][CH:8]1[C:16]([OH:18])=[O:17].[N:19]1[CH:24]=[C:23]([C:25]([OH:27])=[O:26])[N:22]=[CH:21][C:20]=1[C:28]([OH:30])=[O:29].N1C=CC=CC=1.O>>[NH:7]1[CH2:12][CH:11]([C:13]([OH:15])=[O:14])[NH:10][CH2:9][CH:8]1[C:16]([OH:18])=[O:17].[N:19]1[CH:24]=[C:23]([C:25]([OH:27])=[O:26])[N:22]=[CH:21][C:20]=1[C:28]([OH:30])=[O:29].[CH3:16][C:8]1[CH:9]=[N:10][C:11]([CH3:13])=[CH:12][N:7]=1 |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=NC=C1

|

Step Two

|

Name

|

pyridine water

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=CC=C1.O

|

Step Three

[Compound]

|

Name

|

piperazine-2,5-dicarboxylates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=NC=C1

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1C(CNC(C1)C(=O)O)C(=O)O

|

Step Five

[Compound]

|

Name

|

pyrazine diester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

83

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1=C(C=NC(=C1)C(=O)O)C(=O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

followed by hydrogenation of the alkaline solution at room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford trans-64

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

no evidence for the geometric assignment was provided

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1C(CNC(C1)C(=O)O)C(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1=C(C=NC(=C1)C(=O)O)C(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=NC=C(N=C1)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |